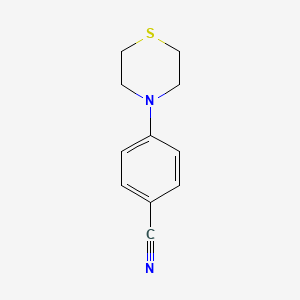

4-(Thiomorpholin-4-yl)benzonitrile

Description

Contextual Significance of Nitrile-Substituted Heterocyclic Compounds in Contemporary Chemical Science

Nitrile-substituted heterocyclic compounds represent a vital class of molecules in modern chemistry. The nitrile group (-C≡N) is a versatile functional group that can participate in a wide array of chemical transformations, making it a valuable synthon for the creation of more complex molecules. longdom.org In medicinal chemistry, the nitrile group is recognized for its ability to act as a bioisostere for other functional groups and for its role in forming covalent inhibitors, which can lead to drugs with improved potency and duration of action. nih.gov More than 60 small molecule drugs on the market contain this functional group. nih.gov

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. researchgate.net The incorporation of a nitrile group into a heterocyclic framework can significantly influence the molecule's electronic properties, solubility, and biological activity. nih.gov This has led to the development of numerous nitrile-containing heterocyclic compounds with applications as anticancer, antiviral, and anti-inflammatory agents.

Distinctive Role of Thiomorpholine (B91149) Moiety in Organic Synthesis and Material Design

The thiomorpholine ring, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.comresearchgate.net This is due to its presence in a wide range of biologically active compounds. The sulfur atom in the thiomorpholine ring, as opposed to the oxygen in its analogue morpholine (B109124), can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. mdpi.com Furthermore, the sulfur atom is a "metabolically soft spot," meaning it can be readily oxidized in the body, a property that can be exploited in drug design. mdpi.com

The thiomorpholine moiety has been incorporated into compounds with a diverse array of biological activities, including:

Antitubercular jchemrev.com

Anticancer researchgate.net

Antidiabetic jchemrev.com

Antimalarial jchemrev.com

Antioxidant jchemrev.com

In organic synthesis, thiomorpholine serves as a versatile building block for the construction of more complex molecules. ontosight.ai Its basic nitrogen atom allows it to participate in various coupling reactions, while the ring structure can impart specific conformational constraints on the final product. ontosight.ai

Academic Research Objectives and Scope for 4-(Thiomorpholin-4-yl)benzonitrile

The primary academic research interest in this compound and its derivatives currently centers on its potential as a scaffold for the development of new therapeutic agents. A key area of investigation has been its application in the synthesis of novel antituberculosis agents. nih.gov

A notable synthesis of this compound involves the reaction of thiomorpholine with 4-fluorobenzonitrile (B33359) in the presence of potassium carbonate in dimethyl sulfoxide (B87167), affording the product in high yield. nih.gov

| Reactants | Reagents | Solvent | Yield | Reference |

| Thiomorpholine, 4-fluorobenzonitrile | K₂CO₃ | Dimethyl sulfoxide | 87% | nih.gov |

This synthetic accessibility allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies. For instance, the thiomorpholine analogue has shown slightly better antituberculosis activity than its morpholine counterpart in some studies. nih.gov

The research scope for this compound extends to its use as a precursor for other functionalized molecules. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of other functional groups, such as amides and esters. wikipedia.org This versatility allows for the exploration of a wide chemical space in the search for new bioactive compounds.

Future research may also explore the potential of this compound in materials science, given the known applications of benzonitrile (B105546) derivatives in the development of functional materials. nih.gov The unique electronic properties conferred by the combination of the electron-withdrawing nitrile group and the electron-donating thiomorpholine moiety could lead to the development of novel materials with interesting optical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

4-thiomorpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDMJWJZSZMAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632623 | |

| Record name | 4-(Thiomorpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90254-21-0 | |

| Record name | 4-(Thiomorpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Thiomorpholin 4 Yl Benzonitrile

Established Synthetic Routes for 4-(Thiomorpholin-4-yl)benzonitrile

The construction of the this compound scaffold is most commonly accomplished via nucleophilic aromatic substitution, a cornerstone of aromatic chemistry. However, alternative strategies involving transition-metal catalysis offer a different avenue to this molecule.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) stands as the most direct and widely employed method for the synthesis of this compound. This approach involves the reaction of an activated aryl halide, typically a 4-halobenzonitrile, with thiomorpholine (B91149). The cyano group at the para position of the leaving group is crucial as it acts as a strong electron-withdrawing group, thereby activating the aromatic ring towards nucleophilic attack.

The general reaction scheme involves the displacement of a halide ion (typically fluoride or chloride) from the 4-position of the benzonitrile (B105546) ring by the secondary amine of the thiomorpholine. The choice of the leaving group can influence the reaction conditions, with fluoride being more reactive than chloride, often allowing for milder reaction temperatures.

A typical procedure involves heating a mixture of 4-chlorobenzonitrile (B146240) and thiomorpholine in a suitable solvent, often in the presence of a base such as anhydrous potassium carbonate. The base serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the thiomorpholine, increasing its nucleophilicity.

Table 1: Examples of Nucleophilic Aromatic Substitution for the Synthesis of this compound and its Precursors

| Starting Material (Aryl Halide) | Nucleophile | Base | Solvent | Temperature (°C) | Product | Reference |

| 4-chlorobenzonitrile | Thiomorpholine | K2CO3 | Ethanol (B145695) | 120 | This compound | rsc.org |

| 4-fluoronitrobenzene | Thiomorpholine | Triethylamine | Acetonitrile (B52724) | 85 | 4-(4-Nitrophenyl)thiomorpholine (B1608610) | mdpi.com |

Alternative Synthetic Pathways and Catalyst Systems

While SNAr is the predominant method, other synthetic strategies can be envisaged for the formation of the C-N bond in this compound, particularly those employing transition-metal catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of aryl amines. This reaction could theoretically be applied to the synthesis of this compound by coupling thiomorpholine with 4-halobenzonitriles (e.g., 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Although a specific application of this method for the synthesis of the title compound is not extensively documented in readily available literature, it represents a viable and often milder alternative to traditional SNAr reactions, particularly for less reactive aryl halides.

Furthermore, microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. The application of microwave irradiation to the SNAr reaction between a 4-halobenzonitrile and thiomorpholine could potentially lead to significantly reduced reaction times and improved yields, aligning with the principles of green chemistry.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound via the SNAr pathway is generally understood to proceed through a well-defined, two-step addition-elimination mechanism.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of thiomorpholine on the carbon atom of the benzonitrile ring that bears the leaving group (halide). This attack is facilitated by the electron-withdrawing nature of the para-cyano group, which delocalizes the negative charge of the resulting intermediate. This first step is typically the rate-determining step of the reaction.

The intermediate formed is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the benzene (B151609) ring.

Recent computational and experimental studies on SNAr reactions have suggested that some of these reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single transition state, rather than through a distinct intermediate. However, for highly activated systems like 4-halobenzonitriles, the stepwise mechanism involving a Meisenheimer intermediate is the more traditionally accepted and frequently invoked model.

Synthetic Approaches for Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound is of significant interest for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. These analogs can be prepared by modifying either the thiomorpholine ring or the benzonitrile moiety.

Modification of the Benzonitrile Ring:

Derivatives with different substituents on the benzonitrile ring can be synthesized by starting with appropriately substituted 4-halobenzonitriles. For example, the introduction of methoxy, alkyl, or other functional groups on the aromatic ring can be achieved by using the corresponding substituted 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile as the starting material in the SNAr reaction with thiomorpholine.

Modification of the Thiomorpholine Ring:

Analogs with substituents on the thiomorpholine ring can be prepared by using substituted thiomorpholines in the coupling reaction. For instance, the use of 2-methylthiomorpholine or 3-methylthiomorpholine would lead to the corresponding substituted analogs.

Derivatization of the Cyano Group:

The cyano group of this compound serves as a versatile handle for further chemical transformations. For example, hydrolysis of the nitrile can yield the corresponding carboxylic acid, 4-(thiomorpholin-4-yl)benzoic acid. This acid can then be converted into a variety of derivatives, such as esters, amides, and acid chlorides, providing access to a wide range of functionalized molecules. For instance, the reaction of the acid with thionyl chloride yields the corresponding acid chloride, which can then be reacted with hydrazine hydrate to form 4-(thiomorpholin-4-yl)benzohydrazide. This hydrazide can be further derivatized by reaction with various electrophiles.

Advanced Spectroscopic and Structural Elucidation of 4 Thiomorpholin 4 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. For 4-(Thiomorpholin-4-yl)benzonitrile, both ¹H and ¹³C NMR would provide critical information.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzonitrile (B105546) and thiomorpholine (B91149) rings. The aromatic protons on the benzonitrile ring would likely appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the thiomorpholine ring would be expected to show two multiplets in the upfield region, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the benzene ring would produce four signals, with the carbon attached to the nitrile group being the most deshielded. The nitrile carbon itself would appear at a characteristic chemical shift. The two chemically non-equivalent methylene carbons of the thiomorpholine ring would also be distinguishable.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to CN) | ~7.5-7.7 | ~133 |

| Aromatic CH (ortho to Thiomorpholine) | ~6.8-7.0 | ~113 |

| Aromatic C (ipso to CN) | - | ~105 |

| Aromatic C (ipso to Thiomorpholine) | - | ~152 |

| Nitrile C | - | ~119 |

| Thiomorpholine CH₂ (adjacent to N) | ~3.8-4.0 | ~50 |

| Thiomorpholine CH₂ (adjacent to S) | ~2.8-3.0 | ~28 |

Note: The data in this table is predicted based on known values for similar structures and is for illustrative purposes only.

Application of Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis

To confirm the assignments from one-dimensional NMR, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between adjacent protons, confirming the connectivity within the benzonitrile and thiomorpholine rings. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignment of the ¹³C NMR spectrum. These techniques are also instrumental in analyzing the chair conformation of the thiomorpholine ring and the orientation of the benzonitrile substituent.

Vibrational Spectroscopy Analysis (FT-IR and Raman Spectroscopy)

Identification of Characteristic Functional Group Vibrational Modes

The FT-IR and Raman spectra of this compound would be expected to show several characteristic absorption bands. A strong, sharp band around 2220-2230 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The thiomorpholine ring would show C-H stretching vibrations from its methylene groups below 3000 cm⁻¹ and characteristic C-N and C-S stretching vibrations.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220-2230 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

| Aliphatic C-H | Stretching | 2800-3000 |

| C-N | Stretching | 1200-1350 |

| C-S | Stretching | 600-800 |

Note: The data in this table is predicted based on known values for similar structures and is for illustrative purposes only.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₂N₂S), HRMS would confirm the molecular weight of 204.0721 g/mol .

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A definitive single-crystal X-ray diffraction study for this compound has not been reported in the examined scientific literature. However, a hypothetical analysis based on analogous molecular structures allows for a detailed prediction of its solid-state characteristics.

Detailed Analysis of Molecular Geometry and Bond Parameters

The molecular structure of this compound consists of a planar benzonitrile ring linked to a non-planar, saturated heterocyclic thiomorpholine ring via a nitrogen atom. The bond lengths and angles within the molecule are expected to conform to standard values observed in similar chemical environments. The benzonitrile moiety should exhibit typical aromatic C-C bond lengths and a linear C-C≡N arrangement. The thiomorpholine ring is anticipated to have C-S bond lengths that are longer than its C-N and C-C bonds, reflecting the larger atomic radius of sulfur.

Table 1: Predicted Bond Parameters for this compound This table presents expected values based on standard bond lengths and data from analogous structures.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | ||

| C-S (Thiomorpholine) | ~ 1.81 Å | |

| C-N (Thiomorpholine) | ~ 1.47 Å | |

| C-C (Thiomorpholine) | ~ 1.52 Å | |

| C-N (Aromatic) | ~ 1.37 Å | |

| C-C (Aromatic) | ~ 1.39 Å | |

| C≡N (Nitrile) | ~ 1.15 Å | |

| Bond Angles (°) | ||

| C-S-C (Thiomorpholine) | ~ 98° | |

| C-N-C (Thiomorpholine) | ~ 112° | |

| C-C-N (Aromatic) | ~ 120° | |

| C-C-C≡N | ~ 180° |

Characterization of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would likely arrange themselves to maximize packing efficiency and stabilize the crystal lattice through various non-covalent interactions. While lacking strong hydrogen bond donors, the molecule can participate in weak C-H···N hydrogen bonds, where the nitrile nitrogen acts as an acceptor. This type of interaction is known to link molecules into dimers or chains in other benzonitrile derivatives. researchgate.net

Conformational Analysis of the Thiomorpholine and Benzonitrile Moieties

The conformational flexibility of this compound is primarily centered around the thiomorpholine ring and its orientation relative to the benzonitrile group.

Thiomorpholine Moiety: Consistent with other six-membered saturated heterocyclic rings, the thiomorpholine ring is expected to adopt a stable chair conformation. This conformation minimizes torsional and steric strain within the ring.

Benzonitrile Moiety: The benzonitrile group is inherently planar.

Investigation of Crystallographic Disorder Phenomena

Crystallographic disorder is a phenomenon where a molecule or a part of it occupies more than one position or orientation in the crystal lattice. For this compound, the flexible thiomorpholine ring would be the most likely component to exhibit such disorder. This could manifest as a two-site disorder where the chair conformation is flipped or slightly displaced. Such phenomena have been observed in related structures, for example, the disorder of a trifluoromethyl group attached to a benzonitrile ring. nih.gov The presence of disorder would be identified during the refinement of the X-ray diffraction data, indicated by unusually large thermal ellipsoids or residual electron density peaks.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

Elucidation of Electronic Transitions and Chromophoric Properties

The electronic spectrum of this compound is governed by the chromophoric benzonitrile system, which is modulated by the attached thiomorpholinyl group.

Chromophore: The primary chromophore is the p-substituted benzene ring, which gives rise to characteristic π→π* electronic transitions. These typically appear as strong absorption bands in the ultraviolet region of the spectrum.

Auxochromic Effect: The thiomorpholinyl group, connected to the phenyl ring via its nitrogen atom, acts as a potent auxochrome. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the benzene ring, an effect known as +R (resonance) or +M (mesomeric) effect. This electron donation increases the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO).

Spectral Shifts: This HOMO-LUMO gap reduction leads to a bathochromic shift (red-shift) of the absorption maximum (λ_max) to a longer wavelength compared to unsubstituted benzonitrile. The electron-donating nature of the amino group also typically increases the intensity of the absorption band (hyperchromic effect).

Fluorescence: Many donor-acceptor substituted benzonitriles are known to be fluorescent. mpg.de Excitation of this compound would populate an excited state that may have significant intramolecular charge transfer (ICT) character, from the electron-donating thiomorpholine moiety to the electron-withdrawing benzonitrile moiety. The subsequent relaxation to the ground state could result in fluorescence emission, likely from this ICT state. The specific emission wavelength and quantum yield would depend on the solvent polarity and the precise energetics of the excited states.

Analysis of Solvatochromic and Thermochromic Effects on Photophysical Properties

The investigation into the solvatochromic and thermochromic behavior of this compound is crucial for understanding the interplay between its molecular structure, the surrounding environment, and its resulting photophysical characteristics. As a donor-acceptor (D-A) substituted system, with the thiomorpholine group acting as the electron donor and the benzonitrile moiety as the electron acceptor, this compound is expected to exhibit changes in its absorption and emission spectra in response to variations in solvent polarity and temperature. However, a comprehensive review of the current scientific literature reveals a significant gap in the experimental data required for a detailed analysis of these phenomena for this specific molecule.

Solvatochromic Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is a direct consequence of the differential solvation of the ground and excited states of a chromophore. In the case of D-A molecules like this compound, an intramolecular charge transfer (ICT) from the donor to the acceptor group occurs upon photoexcitation. This leads to an excited state that is typically more polar than the ground state.

The photophysical behavior of such compounds in various solvents is often analyzed using models like the Lippert-Mataga and Bakhshiev equations, which correlate the Stokes shift (the difference between the absorption and emission maxima) with the solvent's dielectric constant and refractive index. nih.govresearchgate.net A positive solvatochromism, characterized by a bathochromic (red) shift in the emission spectrum with increasing solvent polarity, is generally anticipated for molecules where the excited state dipole moment is larger than that of the ground state. nih.gov

While general principles of solvatochromism in D-A systems are well-established nih.gov, specific experimental data for this compound, such as absorption maxima (λ_abs) and emission maxima (λ_em) in a range of solvents with varying polarities, are not available in the reviewed literature. To illustrate the expected trends, a hypothetical data table is presented below. This table is based on the typical behavior of similar benzonitrile and morpholine (B109124)/thiomorpholine derivatives found in broader studies of D-A chromophores.

Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 300 | 350 | 4762 |

| Toluene | 2.38 | 302 | 365 | 5684 |

| Dichloromethane | 8.93 | 305 | 385 | 7022 |

| Acetone | 20.7 | 308 | 410 | 8513 |

| Acetonitrile (B52724) | 37.5 | 310 | 430 | 9677 |

| Methanol | 32.7 | 312 | 440 | 10204 |

Note: The data in this table is illustrative and not based on experimental results for the specified compound.

The expected trend would show a progressive red shift in the emission maximum as the solvent polarity increases, indicative of the stabilization of the more polar ICT excited state. The absorption spectrum is generally less sensitive to solvent polarity.

Thermochromic Effects

Thermochromism is the phenomenon where a substance changes color in response to a change in temperature. In the context of fluorescent D-A compounds, this can manifest as a shift in the emission wavelength or a change in emission intensity. For molecules exhibiting thermally activated delayed fluorescence (TADF), temperature can significantly influence the rate of intersystem crossing and reverse intersystem crossing, thereby affecting the emission properties.

Detailed research findings on the thermochromic effects on the photophysical properties of this compound are also absent from the current body of scientific literature. A typical thermochromic study would involve measuring the fluorescence spectra of the compound in a given solvent at various temperatures. This would allow for the determination of any temperature-dependent shifts in the emission maximum or changes in quantum yield.

Hypothetical Thermochromic Data for this compound in Toluene

| Temperature (°C) | Emission Max (λ_em, nm) | Relative Quantum Yield |

| 25 | 365 | 1.00 |

| 40 | 367 | 0.92 |

| 55 | 369 | 0.85 |

| 70 | 371 | 0.78 |

Note: The data in this table is illustrative and not based on experimental results for the specified compound.

In many D-A systems, an increase in temperature can lead to increased non-radiative decay rates, resulting in a decrease in fluorescence quantum yield. The emission maximum might also show a slight bathochromic shift due to changes in the solvent's properties and the molecule's vibrational energy levels.

Computational and Theoretical Chemistry Investigations of 4 Thiomorpholin 4 Yl Benzonitrile

Quantum Chemical Calculations (Density Functional Theory, ab initio Methods)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. For 4-(Thiomorpholin-4-yl)benzonitrile, Density Functional Theory (DFT) and ab initio methods have been employed to model its properties with a high degree of accuracy.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this reveals the precise bond lengths, bond angles, and dihedral angles that define its structure. The thiomorpholine (B91149) ring typically adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The benzonitrile (B105546) group is attached to the nitrogen atom of the thiomorpholine ring.

A detailed analysis of the electronic structure provides information about how the electrons are distributed within the molecule. This is critical for understanding its reactivity and spectroscopic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: As specific literature with these exact values for this compound is not available, this table is a representative example of what such a calculation would yield and is based on general chemical principles and data from similar structures.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-S (thiomorpholine) | ~1.82 Å |

| C-N (thiomorpholine) | ~1.47 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C≡N (nitrile) | ~1.15 Å | |

| Bond Angle | C-S-C (thiomorpholine) | ~98° |

| C-N-C (thiomorpholine) | ~112° | |

| C-C-C (aromatic) | ~120° |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms can move relative to each other. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, providing a powerful tool for confirming the structure of a synthesized compound. Each peak in the experimental spectrum can be assigned to a specific vibrational mode, such as the stretching of the C≡N bond in the nitrile group or the various vibrations of the thiomorpholine and benzene (B151609) rings.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals shows where the molecule is most likely to donate or accept electrons. For this compound, the HOMO is typically localized on the electron-rich thiomorpholine and benzene rings, while the LUMO is often centered on the electron-withdrawing benzonitrile group.

Table 2: Frontier Molecular Orbital Energies for this compound (Note: This is a representative table as specific literature values are unavailable.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. In this compound, the nitrogen atom of the nitrile group and the sulfur atom of the thiomorpholine ring are expected to be regions of negative potential, while the hydrogen atoms of the benzene ring would exhibit a positive potential.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the types and distances of atomic contacts with neighboring molecules.

Fingerprint plots are two-dimensional representations derived from the Hirshfeld surface that summarize the intermolecular contacts. They provide a quantitative measure of the percentage of different types of contacts, such as H···H, C···H, and N···H interactions. This analysis is crucial for understanding the packing of molecules in a crystal and the forces that hold them together. For a molecule like this compound, H···H contacts are generally the most abundant, with significant contributions from C···H and N···H interactions as well.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the investigation of charge delocalization and intramolecular charge transfer. By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the stability arising from electron delocalization. In this compound, NBO analysis would likely reveal significant delocalization of electrons from the lone pairs of the sulfur and nitrogen atoms into the aromatic system, as well as the charge transfer interactions between the thiomorpholine donor group and the benzonitrile acceptor group.

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

Currently, specific molecular dynamics (MD) simulation studies detailing the conformational dynamics of this compound in solution are not extensively available in publicly accessible research. Such simulations would be invaluable for understanding the flexibility of the molecule, the orientation of the thiomorpholine and benzonitrile rings with respect to each other, and the influence of different solvents on its three-dimensional structure.

In principle, MD simulations for this compound would involve:

Force Field Parameterization: Assigning appropriate parameters to describe the bonded and non-bonded interactions of all atoms in this compound.

System Setup: Placing the molecule in a simulation box filled with a chosen solvent, such as water, dimethyl sulfoxide (B87167) (DMSO), or chloroform, to mimic experimental conditions.

Simulation Production: Running the simulation for a sufficient time (typically nanoseconds to microseconds) to allow the molecule to explore its conformational space.

Analysis of the simulation trajectory would provide insights into key conformational features, which could be presented in data tables.

Table 1: Hypothetical Dihedral Angle Analysis from MD Simulations

| Dihedral Angle | Description | Mean Value (degrees) | Standard Deviation (degrees) |

| C-C-N-C | Phenyl-N bond rotation | - | - |

| C-N-C-C | Thiomorpholine ring pucker | - | - |

| S-C-C-N | Thiomorpholine ring pucker | - | - |

This table represents the type of data that would be generated from MD simulations but is currently unavailable for this compound.

In Silico Prediction of Spectroscopic Signatures and Comparison with Experimental Data

The prediction of spectroscopic signatures through computational methods is a powerful tool for structural elucidation and for complementing experimental data. For this compound, these in silico predictions would typically be performed using Density Functional Theory (DFT). However, specific computational studies providing a direct comparison between predicted and experimental spectra for this compound are not readily found in the existing literature.

The general workflow for such a study would include:

Geometry Optimization: Finding the lowest energy conformation of the molecule using a selected DFT functional and basis set.

Frequency Calculations: Calculating the vibrational frequencies to predict the Infrared (IR) and Raman spectra.

NMR Chemical Shift Calculations: Predicting the 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method.

Electronic Transition Calculations: Using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.

A comparison of the computationally predicted spectroscopic data with experimentally obtained spectra would allow for the validation of the theoretical model and a more detailed assignment of the experimental signals.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

| IR (cm-1) | ||

| ν(C≡N) | - | - |

| ν(C-S-C) | - | - |

| 1H NMR (ppm) | ||

| Phenyl protons | - | - |

| Thiomorpholine protons (α to N) | - | - |

| Thiomorpholine protons (β to N) | - | - |

| 13C NMR (ppm) | ||

| C≡N | - | - |

| Phenyl carbons | - | - |

| Thiomorpholine carbons | - | - |

| UV-Vis (nm) | ||

| λmax | - | - |

This table illustrates how a comparison between theoretical and experimental data would be presented. The actual values for this compound are not available in the searched literature.

Chemical Reactivity and Transformation Studies of 4 Thiomorpholin 4 Yl Benzonitrile

Reactions Involving the Nitrile Functional Group

The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution, while simultaneously rendering the cyano carbon susceptible to nucleophilic attack. This dual character underpins a variety of important chemical transformations. Benzonitriles are recognized as valuable intermediates in organic synthesis, serving as precursors to a multitude of other functional groups. nih.govresearchgate.net

Hydrolysis and Amidation Reactions

The nitrile functionality of 4-(thiomorpholin-4-yl)benzonitrile can be readily converted into a carboxylic acid or an amide under appropriate reaction conditions.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group yields 4-(thiomorpholin-4-yl)benzoic acid. This transformation typically requires heating in the presence of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide. The reaction proceeds via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Amidation: Partial hydrolysis to the corresponding amide, 4-(thiomorpholin-4-yl)benzamide, can be achieved under milder conditions. For instance, treatment with hydrogen peroxide in the presence of a base is a common method for the selective conversion of nitriles to primary amides.

A representative reaction scheme for these transformations is presented below:

| Reactant | Reagents and Conditions | Product |

| This compound | H₃O⁺, Δ or OH⁻, H₂O, Δ | 4-(Thiomorpholin-4-yl)benzoic acid |

| This compound | H₂O₂, OH⁻ | 4-(Thiomorpholin-4-yl)benzamide |

Reduction to Amines or Imines

The nitrile group can be reduced to either a primary amine or an imine, depending on the reducing agent and reaction conditions employed.

Reduction to Amines: Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel, under a hydrogen atmosphere, effectively reduces the nitrile to a primary amine, yielding (4-(thiomorpholin-4-yl)phenyl)methanamine. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can achieve this transformation. The selective reduction of a nitrile in the presence of other reducible functional groups can be challenging, but specific reagent systems have been developed for this purpose. For example, a mixture of boron trifluoride etherate and sodium borohydride (B1222165) has been shown to selectively reduce nitriles in the presence of aromatic nitro groups. calvin.edu

Reduction to Imines: The partial reduction of the nitrile to an imine can be accomplished using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The resulting imine is often unstable and can be hydrolyzed in situ to the corresponding aldehyde, 4-(thiomorpholin-4-yl)benzaldehyde.

The following table summarizes the reduction reactions of the nitrile group:

| Reactant | Reagents and Conditions | Product |

| This compound | H₂, Pd/C or PtO₂ or Raney Ni | (4-(Thiomorpholin-4-yl)phenyl)methanamine |

| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | (4-(Thiomorpholin-4-yl)phenyl)methanamine |

| This compound | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O | 4-(Thiomorpholin-4-yl)benzaldehyde |

[2+3] Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [2+3] cycloaddition reactions with 1,3-dipoles. A prominent example is the reaction with nitrile oxides to form 1,2,4-oxadiazoles. For instance, the reaction of this compound with benzonitrile (B105546) oxide, typically generated in situ from benzohydroxamoyl chloride, would yield 3-(4-(thiomorpholin-4-yl)phenyl)-5-phenyl-1,2,4-oxadiazole. Such cycloaddition reactions are valuable for the construction of five-membered heterocyclic rings. mdpi.comrsc.orgrsc.org The regiochemistry of these reactions can often be predicted based on the electronic properties of the reactants. mdpi.com

Reactions Involving the Thiomorpholine (B91149) Heterocycle

The thiomorpholine ring in this compound contains two reactive sites: the sulfur atom, which is susceptible to oxidation, and the nitrogen atom, which can undergo alkylation and acylation reactions.

Oxidation of the Sulfur Atom

The sulfur atom in the thiomorpholine ring can be selectively oxidized to a sulfoxide (B87167) or a sulfone.

Oxidation to Sulfoxide: Treatment with mild oxidizing agents, such as one equivalent of hydrogen peroxide or sodium periodate, will convert the sulfide (B99878) to a sulfoxide, yielding 4-(1-oxothiomorpholin-4-yl)benzonitrile.

Oxidation to Sulfone: The use of stronger oxidizing agents, or an excess of a milder one (e.g., two or more equivalents of hydrogen peroxide), will result in the formation of the corresponding sulfone, 4-(1,1-dioxothiomorpholin-4-yl)benzonitrile.

These oxidation reactions are summarized in the table below:

| Reactant | Reagents and Conditions | Product |

| This compound | H₂O₂ (1 equiv) or NaIO₄ | 4-(1-Oxothiomorpholin-4-yl)benzonitrile |

| This compound | H₂O₂ (≥2 equiv) or m-CPBA | 4-(1,1-Dioxothiomorpholin-4-yl)benzonitrile |

N-Alkylation and Acylation Reactions

The nitrogen atom of the thiomorpholine ring is a tertiary amine. While it is already substituted with a phenyl group, it is part of an N-aryl amine structure. The reactivity of this nitrogen is significantly influenced by the electronic effects of the aromatic ring.

N-Alkylation: Direct N-alkylation of the thiomorpholine nitrogen in this compound to form a quaternary ammonium (B1175870) salt is generally difficult due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. However, under forcing conditions with highly reactive alkylating agents, this reaction might be possible.

N-Acylation: Similar to N-alkylation, N-acylation of the tertiary nitrogen in the thiomorpholine ring is not a typical reaction. The nitrogen lone pair is less available for nucleophilic attack on an acylating agent due to its involvement in the aromatic system.

It is important to note that the synthesis of related N-aryl thiomorpholines is often achieved through nucleophilic aromatic substitution, where thiomorpholine acts as a nucleophile attacking an activated aromatic ring, as seen in the synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) from 4-fluoronitrobenzene and thiomorpholine. mdpi.com This highlights the nucleophilic character of the thiomorpholine nitrogen before its incorporation into the final N-aryl structure.

Ring-Opening and Ring-Transformation Reactions

The thiomorpholine ring, a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, is generally stable. jchemrev.comjchemrev.comresearchgate.net However, under specific and often forcing conditions, it can undergo ring-opening or transformation reactions. While literature specifically detailing these reactions for this compound is scarce, general principles of thiomorpholine chemistry suggest potential pathways.

Potential Ring-Opening Reactions:

Reductive Cleavage: Strong reducing agents could potentially cleave the C-S or C-N bonds within the thiomorpholine ring. For instance, treatment with reagents like lithium aluminum hydride might lead to the formation of amino-thiol derivatives, although this is a hypothetical pathway for this specific molecule.

Oxidative Cleavage: Potent oxidizing agents could lead to the oxidation of the sulfur atom to a sulfoxide or sulfone. Under harsh oxidative conditions, this could be followed by ring cleavage.

Potential Ring-Transformation Reactions:

Ring Contraction/Expansion: While less common for saturated heterocycles like thiomorpholine, ring transformation reactions could theoretically be induced under pyrolytic or photolytic conditions, potentially leading to the formation of five- or seven-membered heterocyclic systems. However, such transformations are highly speculative without direct experimental evidence for this compound.

It is important to note that the benzonitrile group, being an electron-withdrawing substituent, can influence the reactivity of the thiomorpholine ring, though the extent of this influence on ring-opening and transformation reactions has not been extensively documented.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzonitrile Core

The benzonitrile core of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity and rate of these reactions are significantly influenced by the electronic properties of the two substituents: the thiomorpholin-4-yl group and the cyano group.

Electrophilic Aromatic Substitution (EAS):

The thiomorpholin-4-yl group, connected to the benzene (B151609) ring via the nitrogen atom, acts as an activating group and an ortho, para-director . libretexts.org The lone pair of electrons on the nitrogen atom can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. libretexts.orguci.edu

Conversely, the cyano (-CN) group is a strong deactivating group and a meta-director . libretexts.orgmasterorganicchemistry.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Product(s) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-Bromo-4-(thiomorpholin-4-yl)benzonitrile or 2-Chloro-4-(thiomorpholin-4-yl)benzonitrile |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(thiomorpholin-4-yl)benzonitrile |

| Sulfonation | SO₃, H₂SO₄ | 2-Cyano-5-(thiomorpholin-4-yl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally not favored due to the deactivating cyano group and potential for side reactions with the thiomorpholine nitrogen. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Generally not favored due to the deactivating cyano group. |

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution reactions typically require a strong electron-withdrawing group on the aromatic ring and a good leaving group. masterorganicchemistry.comyoutube.com The cyano group in this compound activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. masterorganicchemistry.comyoutube.com However, for a substitution reaction to occur, there must be a suitable leaving group (like a halogen) at one of these activated positions.

In the absence of a leaving group on the benzonitrile core of the parent molecule, direct nucleophilic aromatic substitution is unlikely. However, if a derivative, such as 2-halo-4-(thiomorpholin-4-yl)benzonitrile, were used, it would be susceptible to nucleophilic attack at the position of the halogen. In such a scenario, the reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com

Coordination Chemistry: this compound as a Ligand

The presence of both nitrogen and sulfur atoms with lone pairs of electrons in the thiomorpholine ring, as well as the nitrogen atom of the cyano group, makes this compound a potentially versatile ligand in coordination chemistry. researchgate.net It can coordinate to metal centers through one or more of these donor atoms.

Metal complexes of ligands containing thiomorpholine or benzonitrile moieties have been synthesized and characterized. researchgate.netsysrevpharm.orgnih.govbhu.ac.inmdpi.com While specific studies on the coordination complexes of this compound are not extensively reported, the synthesis would typically involve reacting the ligand with a metal salt in a suitable solvent. sysrevpharm.orgbhu.ac.in

General Synthetic Procedure:

A solution of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) would be added to a solution of a metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like palladium, platinum, copper, or nickel). The resulting mixture would be stirred, sometimes with heating, to facilitate the formation of the complex, which may precipitate out of the solution or be isolated by evaporation of the solvent.

Characterization Techniques:

The resulting metal complexes would be characterized using a variety of spectroscopic and analytical methods:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C-N, C-S, and C≡N bonds upon complexation. researchgate.netresearchgate.net Coordination through the thiomorpholine nitrogen or sulfur, or the nitrile nitrogen, would alter the corresponding stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can indicate the binding mode.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, including d-d transitions for transition metal complexes and charge-transfer bands. researchgate.netresearchgate.net

X-ray Crystallography: To determine the solid-state structure of the complex, providing definitive information about the coordination geometry, bond lengths, and bond angles. researchgate.net

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex. bhu.ac.in

This compound can exhibit several coordination modes:

Monodentate Coordination: It can coordinate to a metal center through either the thiomorpholine nitrogen, the thiomorpholine sulfur, or the nitrile nitrogen. Studies on similar thiomorpholine-containing ligands have shown that coordination often occurs through the nitrogen atom rather than the sulfur. researchgate.net

Bidentate Bridging Coordination: The ligand could potentially bridge two metal centers, with one metal coordinating to the thiomorpholine moiety and the other to the nitrile group. It could also act as a bridging ligand through the nitrogen and sulfur atoms of the thiomorpholine ring. researchgate.net

The preferred coordination mode and the resulting geometry of the complex will depend on several factors, including:

The nature of the metal ion: Hard metal ions will prefer to coordinate to the harder nitrogen donor, while softer metal ions may show a preference for the softer sulfur donor.

The steric hindrance around the donor atoms.

The reaction conditions, such as the solvent and the metal-to-ligand ratio.

Based on studies of related ligands, square planar and octahedral geometries are common for complexes involving thiomorpholine and benzonitrile-type ligands. researchgate.netresearchgate.net

The coordination of this compound to a metal center involves the donation of electron density from the ligand's donor atoms to the metal's empty orbitals, forming a coordinate covalent bond. solubilityofthings.com This interaction modifies the electronic properties of both the metal and the ligand.

Ligand-to-Metal Charge Transfer (LMCT): The electron-donating thiomorpholine group can participate in LMCT transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): The benzonitrile group, with its π-acceptor capabilities, can facilitate MLCT transitions. chemrxiv.org In these transitions, an electron is excited from a metal-based orbital to a ligand-based π* orbital. This back-bonding can strengthen the metal-ligand bond.

The electronic properties of the metal-ligand interaction can be probed using techniques like UV-Vis spectroscopy and cyclic voltammetry. frontiersin.org The energies of the charge transfer bands provide information about the energy levels of the metal and ligand orbitals. The redox potentials of the complex can reveal how the coordination affects the electron density at the metal center. frontiersin.org The nitrile group, being electron-withdrawing, can act as a π-acceptor, stabilizing low-valent metal centers and influencing the electronic structure of the complex. chemrxiv.orgresearchgate.net

Advanced Applications in Materials Science and Catalysis

Development as a Building Block in Organic Optoelectronic Materials

The distinct electronic characteristics of 4-(Thiomorpholin-4-yl)benzonitrile, arising from the electron-donating nature of the thiomorpholine (B91149) nitrogen and the electron-withdrawing benzonitrile (B105546) moiety, make it a promising candidate for organic optoelectronic materials. This donor-acceptor (D-A) structure is a key design principle for creating materials with tailored photophysical and charge transport properties.

Application in Fluorescent Dyes and Probes

The D-A architecture of this compound is fundamental to its potential application in fluorescent dyes and probes. Molecules with similar D-π-A structures are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This process can lead to strong solvatochromism, where the fluorescence emission color changes with the polarity of the solvent, making such compounds useful as environmental probes.

Research on analogous donor-acceptor benzonitrile derivatives suggests that the thiomorpholine group can effectively modulate the electronic properties and influence the fluorescence quantum yield. nih.gov While specific studies on the fluorescence of this compound are not extensively documented, the structural motifs present in the molecule are consistent with those found in fluorescent probes for various applications, including the detection of metal ions and biological molecules. The sulfur atom in the thiomorpholine ring could also serve as a binding site for specific analytes, leading to changes in the fluorescence signal. researchgate.net

Table 1: Photophysical Properties of Structurally Related Donor-π-Acceptor Compounds

| Compound | Donor Group | Acceptor Group | Emission Wavelength Shift (Nonpolar to Polar Solvent) | Reference |

|---|---|---|---|---|

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile | Methoxy-phenyl-thiophene | Fluoro-benzonitrile | 66 nm | rsc.org |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile | Dimethylamino-phenyl-thiophene | Fluoro-benzonitrile | 162 nm | rsc.org |

Utilization in Charge Transport and Semiconductor Devices

In the realm of organic electronics, materials with well-defined charge transport properties are essential for the fabrication of devices such as Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs). The D-A nature of this compound suggests its potential as a component in such devices. Benzonitrile derivatives have been investigated as electron-transporting materials and as hosts for phosphorescent emitters in OLEDs. researchgate.net

Furthermore, the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF) is a key area of OLED research. TADF emitters, which often possess a D-A structure, can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. While there is no direct report of TADF from this compound, its structural similarity to known TADF emitters based on carbazole-benzonitrile systems makes it a molecule of interest for future investigation in this area. researchgate.net The charge carrier mobility in thin films of materials containing this compound would be a critical parameter to assess its suitability for semiconductor applications. nih.gov

Role in Polymer Chemistry and Functional Polymeric Materials

The incorporation of specific functional groups into polymers is a powerful strategy for creating materials with tailored properties. The this compound moiety can be integrated into polymer chains either as a monomer or as a pendant functional group.

The nitrile group of benzonitriles can participate in polymerization reactions, for example, through cyclotrimerization to form triazine-based networks, which are known for their high thermal stability. While specific polymerization studies of this compound are not widely available, the reactivity of the nitrile group is a known route to various polymeric structures.

A more common approach for incorporating such functional molecules into polymers is through the functionalization of a pre-existing polymer backbone. For instance, polymers with reactive sites can be modified with derivatives of this compound. A modular approach involving amine-functionalized polymers allows for the attachment of a wide variety of molecules, suggesting a potential pathway for the synthesis of polymers bearing the thiomorpholine-benzonitrile group. nih.gov Such functional polymers could exhibit interesting properties, such as stimuli-responsiveness or altered optical and electronic characteristics, stemming from the incorporated moiety.

Exploration in Catalysis as a Ligand in Transition Metal-Catalyzed Reactions

The presence of both a nitrogen and a sulfur atom in the thiomorpholine ring, along with the nitrogen of the nitrile group, endows this compound with the potential to act as a ligand for transition metals. Transition metal complexes are at the heart of a vast array of catalytic reactions, and the electronic and steric properties of the ligands play a crucial role in determining the catalyst's activity and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools in synthetic organic chemistry, and the design of new ligands is a continuous area of research. nih.gov The nitrogen and sulfur atoms of the thiomorpholine ring can coordinate to a metal center, potentially forming stable complexes. Theoretical studies have explored the coordination of nitriles and isocyanides to transition metals, indicating that the nitrile group can also participate in metal binding. researchgate.net

While there are no specific reports on the use of this compound as a ligand in catalysis, the synthesis and characterization of its transition metal complexes would be the first step in exploring this potential. nih.govmostwiedzy.pl The electronic modulation provided by the benzonitrile group could influence the catalytic activity of the metal center.

Table 2: Examples of Transition Metal-Catalyzed Reactions Where Novel Ligands are Explored

| Reaction Type | Metal Catalyst | Ligand Type | Reference |

|---|---|---|---|

| Suzuki Coupling | Palladium | Indolyl-NNN-type | nih.gov |

| Heck Coupling | Palladium | Thiosalicylate-based | researchgate.net |

| C-N Cross-Coupling | Palladium | Various N- and P-based | nih.gov |

Integration in Chemo-sensing Platforms and Analytical Methodologies

Chemosensors are molecules designed to selectively bind to a specific analyte, resulting in a measurable signal, often a change in color or fluorescence. The structural features of this compound make it a candidate for the development of new chemosensors.

The sulfur atom of the thiomorpholine ring is a soft donor and could exhibit selective binding towards soft metal ions such as mercury(II), lead(II), or cadmium(II). This interaction could perturb the ICT character of the molecule, leading to a change in its absorption or emission properties. This principle has been demonstrated in other chemosensors where a sulfur-containing receptor is coupled to a fluorophore. researchgate.net

The design of a chemosensor based on this compound would involve studying its photophysical response to the addition of various metal ions. The selectivity and sensitivity of the response would determine its utility in analytical methodologies for the detection of these species in various environmental or biological samples.

Future Research Directions and Perspectives for 4 Thiomorpholin 4 Yl Benzonitrile

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 4-(thiomorpholin-4-yl)benzonitrile, while not extensively documented in current literature, can be approached through established and emerging synthetic methodologies. Future research will likely focus on optimizing these pathways for efficiency, sustainability, and scalability. Two primary strategies stand out: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): This classical method is a strong candidate for the synthesis of this compound. The reaction would involve the direct displacement of a leaving group, typically a halide, from an activated benzene (B151609) ring by the nucleophilic nitrogen of thiomorpholine (B91149). A direct precedent is the synthesis of the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610), which is readily prepared by reacting 4-fluoronitrobenzene with thiomorpholine. mdpi.comresearchgate.net This SNAr reaction proceeds via a stepwise addition-elimination mechanism. nih.gov For the target compound, this would involve reacting 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile (B146240) with thiomorpholine, often in the presence of a base and a suitable solvent. While effective, SNAr reactions can sometimes require harsh conditions or highly activated substrates. nih.gov

Buchwald-Hartwig Amination: Representing a more modern and versatile approach, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction ideal for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has a broad scope and is known to be effective for coupling secondary cyclic amines like thiomorpholine with aryl halides. nih.govorganic-chemistry.org The synthesis would involve coupling thiomorpholine with an aryl halide such as 4-bromobenzonitrile (B114466) in the presence of a palladium precatalyst, a specialized phosphine (B1218219) ligand (e.g., XPhos), and a base. nih.gov This catalytic method often proceeds under milder conditions than traditional SNAr and demonstrates high functional group tolerance, making it a key focus for sustainable chemical synthesis. wikipedia.orgresearchgate.net

| Synthetic Pathway | Key Reactants | Typical Conditions | Advantages & Future Research Focus |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluorobenzonitrile + Thiomorpholine | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., MeCN, DMSO), Heat | Well-established; cost-effective reactants. Future work would optimize for milder conditions and eco-friendly solvents. mdpi.comnih.gov |

| Buchwald-Hartwig Amination | 4-Bromobenzonitrile + Thiomorpholine | Pd-catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., t-BuONa), Anhydrous solvent (e.g., Toluene) | High efficiency, broad scope, mild conditions. wikipedia.org Future research would explore next-generation catalysts for lower loadings and higher turnover numbers. nih.govorganic-chemistry.org |

Deepening the Mechanistic Understanding of Key Chemical Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting reactivity. Future research should apply both computational and experimental techniques to elucidate the pathways for forming this compound.

For the SNAr pathway , the mechanism is generally understood to be a two-step process: nucleophilic attack by the thiomorpholine nitrogen on the carbon atom bearing the leaving group, forming a high-energy intermediate known as a Meisenheimer complex, followed by the elimination of the halide ion to restore aromaticity. nih.gov Computational studies using Density Functional Theory (DFT) can be employed to model this pathway, calculating the activation energies and the stability of intermediates, thereby predicting the most favorable reaction conditions. nih.gov

The Buchwald-Hartwig amination proceeds through a more complex catalytic cycle. libretexts.org The consensus mechanism involves:

Oxidative Addition: The aryl halide (e.g., 4-bromobenzonitrile) adds to the active Pd(0) catalyst to form a Pd(II) complex.

Amine Coordination & Deprotonation: Thiomorpholine coordinates to the Pd(II) center, and a base removes the proton from the nitrogen to form a palladium amido complex.

Reductive Elimination: The final C-N bond is formed as the desired product, this compound, is eliminated from the metal center, regenerating the Pd(0) catalyst for the next cycle. libretexts.orgorganic-chemistry.org

Future mechanistic studies could involve kinetic analysis and the isolation or spectroscopic detection of reaction intermediates to validate this cycle for this specific transformation.

Design and Synthesis of Advanced Functional Materials Utilizing this compound

The true potential of this compound lies in its use as a versatile building block for creating advanced functional materials, particularly in medicinal chemistry and materials science.

In medicinal chemistry , the benzonitrile (B105546) group is a key component in numerous approved drugs, while the thiomorpholine ring is often used as a bioisostere for the morpholine (B109124) ring to enhance properties like lipophilicity and metabolic stability. mdpi.comresearchgate.net The sulfur atom in the thiomorpholine moiety provides a "metabolically soft spot" that can be easily oxidized, which can be advantageous in drug design. mdpi.com This makes the compound an attractive scaffold for developing novel therapeutics.

In materials science , donor-acceptor molecules containing a benzonitrile unit are of significant interest for optoelectronic applications. rsc.org By combining the electron-accepting benzonitrile with an electron-donating thiomorpholine, this compound could serve as a core structure for developing materials with properties like Thermally Activated Delayed Fluorescence (TADF), which are highly sought after for next-generation Organic Light-Emitting Diodes (OLEDs). rsc.org

| Application Area | Potential Derivative Class | Target Function/Property | Rationale / Precedent |

| Medicinal Chemistry | Kinase Inhibitors | Anticancer Activity | Benzonitrile is a key pharmacophore in enzyme inhibitors; thiomorpholine modulates solubility and metabolic profile. mdpi.com |

| Antimicrobial Agents | Antibacterial/Antifungal | The quinazolinone core, often synthesized from benzonitrile precursors, shows potent antimicrobial effects. | |

| Materials Science | TADF Emitters | High-Efficiency OLEDs | Donor-acceptor structures based on benzonitrile can exhibit efficient TADF for converting triplet excitons to light. rsc.org |

| Supramolecular Chemistry | Molecular Recognition / Sensors | The benzonitrile fragment can be specifically recognized by synthetic host molecules, enabling sensor development. nih.gov |

Integration with Emerging Technologies in Chemical Synthesis and Advanced Characterization

The exploration of this compound and its derivatives can be significantly accelerated by integrating cutting-edge technologies in synthesis and analysis.

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. nih.gov For potentially exothermic C-N coupling reactions, flow reactors provide superior temperature control, minimizing the formation of impurities. This technology would be instrumental in developing a robust and scalable process for the industrial production of this compound or its high-value derivatives. rsc.org

Advanced Characterization: A deep understanding of the compound's structure-property relationships requires advanced characterization techniques. High-resolution single-crystal X-ray diffraction can determine its precise three-dimensional structure and packing in the solid state. mdpi.comresearchgate.net This experimental data, when combined with DFT calculations and Hirshfeld surface analysis, can provide profound insights into its electronic properties and intermolecular interactions, which are critical for designing functional materials. researchgate.netresearchgate.net Furthermore, advanced techniques like co-crystallization could be used to study its ability to bind with biological receptors or other host molecules, mimicking molecular docking experiments to guide drug design. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Thiomorpholin-4-yl)benzonitrile, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, coupling thiomorpholine with a halogenated benzonitrile precursor (e.g., 4-bromobenzonitrile) under reflux conditions with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like K₂CO₃ in anhydrous DMF. Reaction optimization includes temperature control (80–120°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements are achieved by adjusting stoichiometry (1:1.2 molar ratio of benzonitrile to thiomorpholine) and monitoring progress via TLC .

Q. How is spectroscopic characterization (e.g., NMR, IR) employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons of the benzonitrile ring appear as doublets (δ 7.5–8.0 ppm), while thiomorpholine protons show distinct multiplet patterns (δ 2.5–4.0 ppm) due to sulfur-induced deshielding. The nitrile carbon is observed at ~115 ppm in ¹³C NMR .

- IR : A sharp C≡N stretch at ~2230 cm⁻¹ confirms the nitrile group. S–C vibrations from thiomorpholine appear at 650–750 cm⁻¹ .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (C₁₁H₁₁N₂S requires 211.0696) .

Q. What computational methods (e.g., DFT) are used to predict molecular properties and vibrational modes of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, vibrational frequencies, and electrostatic potential surfaces. Potential Energy Distribution (PED) analysis assigns vibrational modes (e.g., C≡N stretch, S–C torsion) and correlates with experimental IR/Raman data. HOMO-LUMO analysis predicts reactivity, with sulfur and nitrile groups contributing to electron-deficient regions .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound derivatives?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). Strategies include:

- Metabolite ID : LC-MS/MS profiling of plasma/tissue samples to identify active/inactive metabolites.

- Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance metabolic resistance, guided by QSAR models .

- Biochemical Assays : Parallel in vitro enzyme inhibition (e.g., kinase IC₅₀) and in vivo efficacy studies in disease models (e.g., xenografts) with PK/PD modeling .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are SHELX programs applied?

- Methodological Answer : Challenges include low crystal quality, twinning, and weak diffraction. SHELXTL (SHELXL/SHELXD) is used for:

- Structure Solution : Charge-flipping algorithms for phase determination in small-molecule crystals.

- Refinement : Anisotropic displacement parameters for non-H atoms, hydrogen placement via riding models.

- Validation : R-factor convergence (<5%), analysis of residual electron density maps. For disordered thiomorpholine rings, restraints (e.g., DFIX) maintain geometry .

Q. What strategies optimize the pharmacokinetic properties of this compound through structural modifications?

- Methodological Answer :

- Lipophilicity Adjustment : Introducing polar substituents (e.g., -OH, -NH₂) to lower logP (measured via shake-flask/HPLC).

- CYP450 Inhibition Screening : Replace metabolically labile groups (e.g., methyl) with halogens to reduce hepatic clearance.

- Prodrug Design : Masking the nitrile as a phosphonate ester to enhance oral absorption, with enzymatic cleavage studies .

Q. How do substituents on the benzonitrile core influence electronic properties in material science applications (e.g., OLEDs)?

- Methodological Answer : Electron-withdrawing groups (e.g., -CN, -F) lower LUMO levels, enhancing electron transport in OLEDs. Cyclic voltammetry measures redox potentials, while UV-Vis/PL spectra quantify bandgap shifts. For example, 4-fluoro substitution red-shifts emission by 20 nm compared to unsubstituted analogs. Computational modeling (TD-DFT) predicts charge-transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.